molecular formula C9H9F4NO2S B1306010 N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide CAS No. 31375-11-8

N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide

Cat. No. B1306010
CAS RN: 31375-11-8
M. Wt: 271.23 g/mol
InChI Key: AGLGUWZOXRWJKP-UHFFFAOYSA-N
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Description

“N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide” is a chemical compound with the molecular formula C9H9F4NO2S. It is also known by its CAS number 31375-11-8 .


Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide” consists of a benzene ring attached to a sulphonamide group, which is further attached to a tetrafluoroethyl group .

Scientific Research Applications

1. Application in High-Voltage Li-rich Mn-based Layered Cathode Materials

  • Summary of Application : Non-aqueous electrolyte solvents play a pivotal role in improving the cycling performance of high-voltage Li-rich Mn-based layered cathode materials . A fluoroether was added to synthesize a series of electrolytes for enhancing the cycling performance .
  • Methods of Application : Scanning electron microscopy was used to observe the surface morphology of the material before and after cycling. X-ray photoelectron spectroscopy was conducted to analyze the surface compositions and chemical states .
  • Results : The fluoroether was preferentially oxidized and produced inorganic compounds on the surface of the material, which effectively inhibited the side reactions between the material and the electrolyte .

2. Application in Solvent-free Synthesis of Propargylamines

  • Summary of Application : Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .
  • Methods of Application : This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
  • Results : Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

3. Interface Stabilization of High-Voltage Li-rich Mn-based Layered Cathode Materials

  • Summary of Application : A fluoroether was added to synthesize a series of electrolytes for enhancing the cycling performance of high-voltage Li-rich Mn-based layered cathode materials .
  • Methods of Application : Scanning electron microscopy and X-ray photoelectron spectroscopy were used to analyze the surface compositions and chemical states .
  • Results : The fluoroether was preferentially oxidized and produced inorganic compounds on the surface of the material, which effectively inhibited the side reactions between the material and the electrolyte .

4. Synthetic Approaches and Applications of Sulfonimidates

  • Summary of Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
  • Methods of Application : This review describes the synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives .
  • Results : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .

5. Interface Stabilization of High-Voltage Li-rich Mn-based Layered Cathode Materials

  • Summary of Application : A fluoroether was added to synthesize a series of electrolytes for enhancing the cycling performance of high-voltage Li-rich Mn-based layered cathode materials .
  • Methods of Application : Scanning electron microscopy and X-ray photoelectron spectroscopy were used to analyze the surface compositions and chemical states .
  • Results : The fluoroether was preferentially oxidized and produced inorganic compounds on the surface of the material, which effectively inhibited the side reactions between the material and the electrolyte .

6. Synthetic Approaches and Applications of Sulfonimidates

  • Summary of Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
  • Methods of Application : This review describes the synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives .
  • Results : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .

properties

IUPAC Name

N-methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO2S/c1-14(9(12,13)8(10)11)17(15,16)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLGUWZOXRWJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C(F)F)(F)F)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185299
Record name N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide
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Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide

CAS RN

31375-11-8
Record name N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide
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Record name N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide
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Record name N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide
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Record name N-methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide
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Record name N-METHYL-N-(1,1,2,2-TETRAFLUOROETHYL)BENZENESULFONAMIDE
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